

An In-depth Technical Guide to (2,3-difluoro-4-methylphenyl)methanol

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Compound of Interest

Compound Name: 2,3-Difluoro-4-methylbenzyl alcohol

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Abstract

(2,3-difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a key building block in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. The strategic incorporation of fluorine atoms into the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential significance of this compound in medicinal chemistry.

Chemical Properties

(2,3-difluoro-4-methylphenyl)methanol, also known as **2,3-difluoro-4-methylbenzyl alcohol**, is a solid at room temperature. Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of (2,3-difluoro-4-methylphenyl)methanol

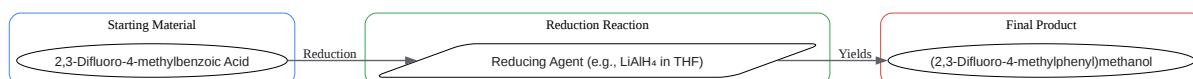
Property	Value	Source
CAS Number	252004-41-4	BOC Sciences
Molecular Formula	C ₈ H ₈ F ₂ O	BOC Sciences[1]
Molecular Weight	158.15 g/mol	BOC Sciences[1]
Canonical SMILES	CC1=C(C(=C(C=C1)CO)F)F	BOC Sciences[1]
InChI	InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3	BOC Sciences[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (2,3-difluoro-4-methylphenyl)methanol is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures reported for analogous compounds. A common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding carboxylic acid or aldehyde.

Putative Synthesis Workflow

A potential synthetic pathway for (2,3-difluoro-4-methylphenyl)methanol involves the reduction of 2,3-difluoro-4-methylbenzoic acid. This precursor is commercially available.



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Caption: Putative synthesis of (2,3-difluoro-4-methylphenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the reduction of benzoic acids.

Materials:

- 2,3-difluoro-4-methylbenzoic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

- **Addition of Reducing Agent:** 1.5 equivalents of lithium aluminum hydride (LiAlH_4) are carefully suspended in 100 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C in an ice bath.
- **Addition of Starting Material:** 1 equivalent of 2,3-difluoro-4-methylbenzoic acid is dissolved in 50 mL of anhydrous THF and added dropwise to the LiAlH_4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of diethyl ether, followed by 50 mL of water, and then 50 mL of 1 M HCl to dissolve the aluminum salts.
- **Extraction:** The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL portions of diethyl ether.
- **Washing:** The combined organic layers are washed successively with 50 mL of saturated NaHCO_3 solution and 50 mL of brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude (2,3-difluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Spectroscopic Characterization (Predicted)

While experimental spectra for (2,3-difluoro-4-methylphenyl)methanol are not readily available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for (2,3-difluoro-4-methylphenyl)methanol

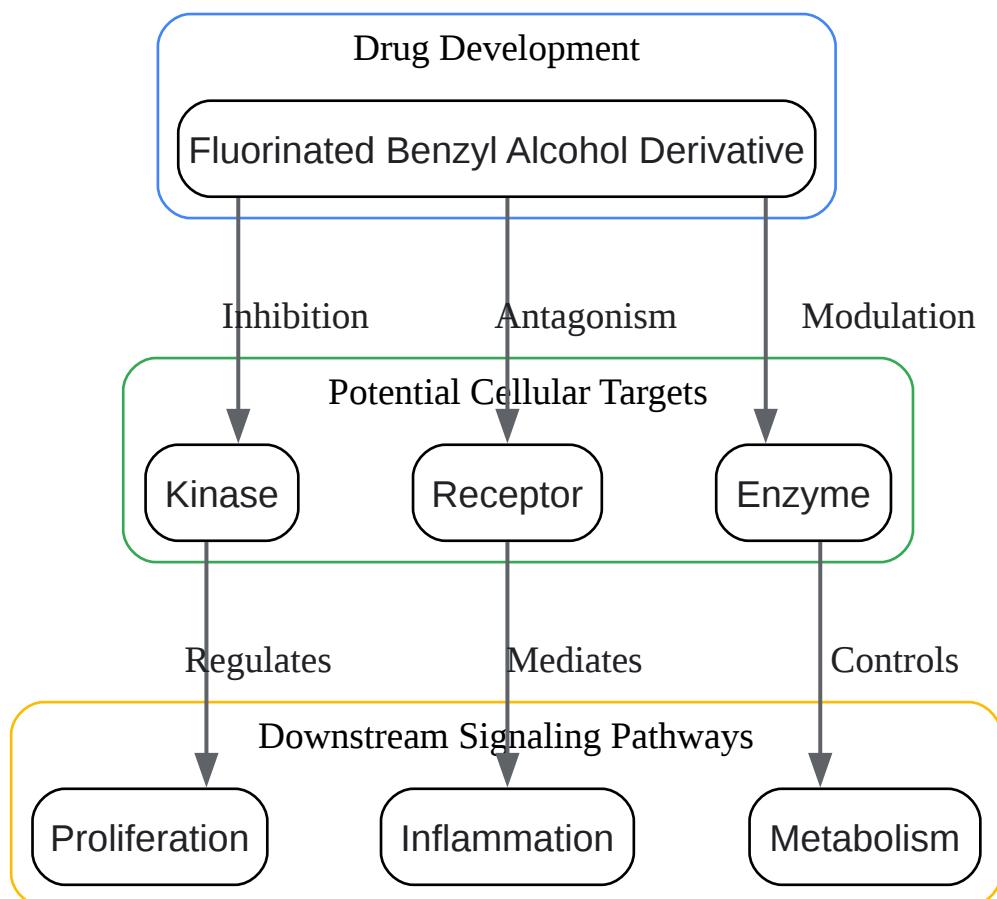
Technique	Expected Peaks/Signals
¹ H NMR	δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.7 ppm (s, 2H, CH ₂), δ ~2.3 ppm (s, 3H, CH ₃), δ ~1.8 ppm (br s, 1H, OH)
¹³ C NMR	δ ~150-155 ppm (dd, C-F), δ ~145-150 ppm (dd, C-F), δ ~120-135 ppm (m, Ar-C), δ ~115-120 ppm (m, Ar-C), δ ~60 ppm (CH ₂ OH), δ ~15 ppm (CH ₃)
IR (cm ⁻¹)	~3350 (br, O-H stretch), ~2920 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1100-1000 (C-F stretch)
Mass Spec (m/z)	158 (M ⁺), 141 (M-OH) ⁺ , 129 (M-CH ₂ OH) ⁺ , 111

Role in Drug Design and Development

The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[2][3]

Potential Signaling Pathway Involvement

Given the prevalence of benzyl alcohol derivatives in various biologically active compounds, (2,3-difluoro-4-methylphenyl)methanol could serve as a precursor for molecules targeting a range of signaling pathways. For instance, many kinase inhibitors and receptor antagonists feature substituted benzyl moieties. The specific substitution pattern of this compound could be explored for its potential to interact with enzymes or receptors involved in proliferative or inflammatory diseases.



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[<https://www.benchchem.com/product/b1304716#2-3-difluoro-4-methylphenyl-methanol-chemical-properties>]

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